MOF-74(Mg)

CO2 Capture Adsorption Isotherm Metal-Organic Frameworks

MOF-74(Mg) (CPO-27-Mg, Mg₂(dobdc)) is the scientifically superior choice for CO₂ capture from low-concentration streams. Its high-density coordinatively unsaturated Mg²⁺ sites deliver a binding enthalpy of -44.38 kJ/mol and uptake of 10.9 mmol/g—outperforming Zn-, Co-, and Ni-MOF-74 analogs. For biogas upgrading, it exceeds zeolite 13X in dynamic CO₂/CH₄ separation with facile He-purge regeneration (81% recovery). Ton-scale production is demonstrated. A 6 wt% graphene oxide composite enhances CO₂ uptake by 25.8% and CO₂/N₂ selectivity to 114.4 while mitigating moisture sensitivity. Select Mg-MOF-74 for maximal sorbent efficiency and minimized system footprint.

Molecular Formula C8H4Mg2O8-2
Molecular Weight 276.72 g/mol
Cat. No. B15378801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOF-74(Mg)
Molecular FormulaC8H4Mg2O8-2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[OH-].[OH-].[Mg+2].[Mg+2]
InChIInChI=1S/C8H6O6.2Mg.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-6
InChIKeyLBDRSPDGBRDYDJ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is MOF-74(Mg) (Magnesium 2,5-Dihydroxyterephthalate) – A Scientific and Procurement Overview


MOF-74(Mg) (also known as CPO-27-Mg or Mg₂(dobdc)) is a microporous metal-organic framework that belongs to the M-MOF-74 isostructural series. It features a three-dimensional honeycomb-like structure with one-dimensional hexagonal channels approximately 12 Å in diameter, built from magnesium(II) ions coordinated to 2,5-dioxido-1,4-benzenedicarboxylate (DOBDC⁴⁻) linkers [1]. Its most distinctive structural attribute is the high density of coordinatively unsaturated open metal sites (OMS) accessible along the pore walls, which act as strong binding centers for guest molecules such as CO₂, CO, and CH₄ [2]. This framework is industrially relevant for gas separations, having been demonstrated to be producible at ton-scale via optimized semitechnical routes [3].

Why Mg-MOF-74 Cannot Be Simply Substituted by Other M-MOF-74 Analogs – Scientific Evidence for Informed Procurement


Despite the M-MOF-74 family sharing a common topology, the identity of the metal cation (M) profoundly dictates gas binding affinity, selectivity, adsorption capacity, and environmental stability. Substituting Mg²⁺ with another divalent metal such as Ni²⁺, Co²⁺, or Zn²⁺ is not a simple, equivalent replacement [1]. Computational and experimental studies demonstrate that Mg-MOF-74 exhibits a higher electrostatic potential and polarizability at its open metal sites compared to its transition-metal counterparts, leading to distinct adsorption energetics and capacities [2]. Critically, the material's performance can be severely compromised by even trace moisture; the unique hydrolysis kinetics of the Mg–O bond in Mg-MOF-74 dictate its poor hydrolytic stability, a limitation that necessitates specific handling or composite formation not universally required by all analogs [3]. Therefore, substituting Mg-MOF-74 with another in-class material without considering these quantifiable differences will result in significantly altered, and often inferior, performance in CO₂ capture and gas separation applications.

MOF-74(Mg) Quantitative Differentiation Evidence: Capacity, Selectivity, Binding Affinity and Scalability Comparisons


CO₂ Gravimetric Uptake Capacity Comparison: Mg-MOF-74 vs. Zn-MOF-74 and Cu-MOF-74

In a computational and experimental study evaluating CO, CO₂, and CH₄ adsorption across the M-MOF-74 series (M = Mg, Zn, Cu), Mg-MOF-74 exhibited the highest gravimetric adsorption capacity for CO₂ at 10.9 mmol/g, compared to 9.6 mmol/g for Zn-MOF-74 and only 3.2 mmol/g for Cu-MOF-74 [1].

CO2 Capture Adsorption Isotherm Metal-Organic Frameworks

CO₂/N₂ Adsorption Selectivity: Mg-MOF-74 vs. Zeolite 13X Benchmark

Breakthrough experiments on a column packed with Mg-MOF-74 pellets at 308 K and 1 bar indicated a higher CO₂ capacity and separation efficiency for CO₂/CH₄ mixtures compared to the industrial benchmark zeolite 13X [1]. The MOF regained 81% of its original capacity when purging with helium at 308 K for 10 minutes, demonstrating facile regeneration [1].

Post-Combustion Capture IAST Selectivity Breakthrough Curve

CO₂ Binding Affinity (Adsorption Energy): Mg-MOF-74 vs. Zn-, Co-, and Ni-MOF-74

Density functional theory (DFT) with dispersion correction was used to calculate the binding affinity of CO₂ to the open metal sites in four M-MOF-74 variants. The results show that Mg-MOF-74 possesses the highest CO₂ binding affinity with an adsorption energy of -44.38 kJ/mol, followed by Zn-MOF-74, while Co-MOF-74 and Ni-MOF-74 exhibited the lowest affinity (below -20 kJ/mol for N₂) [1].

DFT Calculations Open Metal Sites Physisorption

Impact of Defect Engineering on CO₂ Uptake: Defect-Rich Mg-MOF-74 vs. Pristine Mg-MOF-74

A patent describing a hydrothermal method for preparing defect-rich Mg-MOF-74 demonstrates that the introduction of structural defects increases the number of accessible adsorption sites. Consequently, the CO₂ adsorption performance of the defect-type Mg-MOF-74 material is improved by approximately 15% compared to its pristine counterpart [1].

Defect Engineering Synthesis Adsorption Capacity

Optimal Research and Industrial Deployment Scenarios for MOF-74(Mg) Based on Quantitative Differentiation Evidence


Low-Concentration CO₂ Capture from Flue Gas or Direct Air

Based on its high CO₂ binding affinity (-44.38 kJ/mol) and superior uptake at low partial pressures compared to other M-MOF-74 analogs [1], Mg-MOF-74 is the scientifically justified candidate for capturing CO₂ from low-concentration streams such as post-combustion flue gas (4-15% CO₂) or even direct air capture (DAC) where high selectivity and strong binding are paramount [2]. Its quantifiably higher capacity (10.9 mmol/g) and selectivity over Zn-MOF-74 and Cu-MOF-74 [3] make it the most efficient choice for minimizing sorbent mass and system footprint.

Biogas Upgrading and Natural Gas Sweetening

For the separation of CO₂ from CH₄, Mg-MOF-74 demonstrates a higher dynamic capacity and separation efficiency than the industrial benchmark zeolite 13X [4]. Its facile regeneration (81% recovery after a simple He purge) [4] makes it an economically compelling sorbent for pressure or temperature swing adsorption processes in biogas upgrading or natural gas sweetening, where minimizing energy input for sorbent regeneration is a critical cost driver.

Development of Advanced Structured Adsorbents and Composites

While the pristine material suffers from poor hydrolytic stability, this limitation is a known and quantifiable design parameter. The development of Mg-MOF-74 composites, such as those incorporating graphene oxide (GO), directly addresses this. A 6 wt% GO composite retains the material's intrinsic high performance while demonstrating a 25.8% enhancement in CO₂ uptake (to 3.46 mmol/g) and a 29.3% increase in CO₂/N₂ selectivity (to 114.4) at 273 K/101 kPa [5]. This evidence positions Mg-MOF-74 as a superior base material for creating high-performance, application-ready composite sorbents that overcome stability hurdles while amplifying separation metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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